2-Amino-6-(trifluoromethyl)pyridine-4-methanol
Overview
Description
2-Amino-6-(trifluoromethyl)pyridine is a 2-amino-substituted nitrogen-containing six-membered heterocyclic compound . It’s used as an important pharmaceutical intermediate . The empirical formula is C6H5F3N2 and the molecular weight is 162.11 .
Synthesis Analysis
2-Amino-6-(trifluoromethyl)pyridine can be synthesized by chemical reaction of 2-fluoro-4-trifluoromethyl-pyridine, acetamidine hydrochloride, NaOH, H2O and dimethyl sulfoxide under certain conditions .Molecular Structure Analysis
The InChI code for 2-Amino-6-(trifluoromethyl)pyridine is 1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11) .Chemical Reactions Analysis
The major use of 2-Amino-6-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . More than 20 new 2-Amino-6-(trifluoromethyl)pyridine-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
2-Amino-6-(trifluoromethyl)pyridine is a solid at 20 degrees Celsius . It has a melting point of 85.0 to 89.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications
Synthesis and Characterization
2-Amino-6-(trifluoromethyl)pyridine-4-methanol is involved in various synthesis and characterization processes. For instance, it is used in the three-component synthesis of novel pyridine derivatives, like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, offering insights into its structural and chemical properties through methods like NMR, MS, and X-ray diffraction (Wu Feng, 2011).
Chemical Reactions and Complex Formation
It plays a role in various chemical reactions and complex formations. For example, in the study of polynuclear copper(II) complexes, reactions involving Cu(NO3)2 and Schiff-base ligands including pyridyl rings demonstrate the potential for forming unique ligands and complex structures (Bazhina et al., 2019). Additionally, it is used in methanolysis reactions, highlighting its role in selective catalysis and the study of reaction mechanisms (Sammakia & Hurley, 2000).
Role in Medicinal Chemistry
In medicinal chemistry, it is used as a key intermediate in synthesizing novel pyridine derivatives with potential anticancer properties. These derivatives are investigated for their efficacy against various cancer cell lines, demonstrating the compound's significance in drug discovery and development (Hafez & El-Gazzar, 2020).
Photophysical Studies
Photophysical studies involve examining the quantum yields and lifetimes of fluorescence and phosphorescence in various aminopyridines, including 2-Amino-6-(trifluoromethyl)pyridine-4-methanol. These studies are crucial for understanding the electronic properties and potential applications in optoelectronics and sensors (Kimura et al., 1977).
Catalysis and Organic Synthesis
The compound is involved in catalysis and organic synthesis, such as in the preparation of various pyridine derivatives through multi-component reactions. These syntheses contribute to the development of new methodologies in organic chemistry and the creation of novel compounds (Schwerkoske et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-amino-6-(trifluoromethyl)pyridin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(3-13)2-6(11)12-5/h1-2,13H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYZTJHAXBPGTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(trifluoromethyl)pyridine-4-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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